molecular formula C10H16O5 B14418789 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate CAS No. 85513-98-0

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate

Cat. No.: B14418789
CAS No.: 85513-98-0
M. Wt: 216.23 g/mol
InChI Key: NDVUSXXXHPDWSC-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate is an organic compound with the molecular formula C10H16O5 It is known for its unique structure, which includes a dioxolane ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate typically involves the reaction of 3-oxobutanoic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction proceeds through esterification, where the carboxylic acid group of 3-oxobutanoic acid reacts with the hydroxyl group of 2,2-dimethyl-1,3-dioxolane-4-methanol to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutanoic acid, which can then participate in various biochemical pathways. The dioxolane ring provides stability to the molecule, allowing it to interact with specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propanoate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate is unique due to the presence of both the dioxolane ring and the 3-oxobutanoate ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

85513-98-0

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate

InChI

InChI=1S/C10H16O5/c1-7(11)4-9(12)13-5-8-6-14-10(2,3)15-8/h8H,4-6H2,1-3H3

InChI Key

NDVUSXXXHPDWSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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